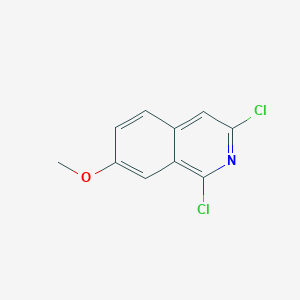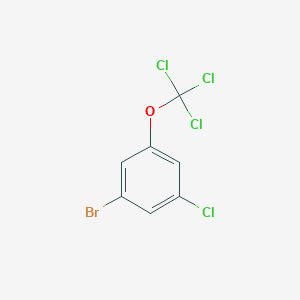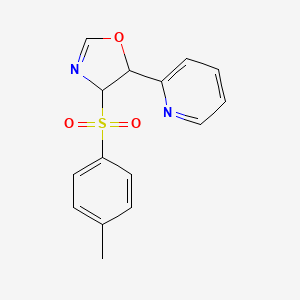
5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole
Vue d'ensemble
Description
The compound “5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole” is a complex organic molecule. It contains a pyridin-2-yl group, which is a common structure in many pharmaceuticals and fine chemicals . The tosyl group is a common protecting group in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Applications De Recherche Scientifique
Synthesis and Reactivity
- One-Pot Synthesis : The compound undergoes lactonization to form tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones, with the product formation controlled by the position of the pyridyl substituent (Gómez-García et al., 2016).
Ligand Synthesis
- Efficient Method for Ligand Synthesis : An efficient synthesis method has been developed for the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, addressing inconsistencies in yield and purification in previous routes (Shimizu, Holder, & Stoltz, 2013).
Catalysis
- Electrochemical Reduction of CO2 : This compound, as part of rhenium tricarbonyl complexes, has been used in the electrocatalytic reduction of CO2, showing variation in reaction speed depending on the solvent used (Nganga et al., 2017).
Antimicrobial Activity
- Antimicrobial Properties : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, showing varying degrees of effectiveness (Bayrak et al., 2009).
Coordination Chemistry
- Gold(III) Adducts : Gold(III) pyridinyl-oxazoline cationic complexes with this compound have been synthesized and structurally characterized, revealing insights into the reactivity of the coordinated ligands (Cinellu et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-5-7-12(8-6-11)21(18,19)15-14(20-10-17-15)13-4-2-3-9-16-13/h2-10,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIGQCCDDTNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C(OC=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856611 | |
| Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole | |
CAS RN |
239798-77-7 | |
| Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-chloro-1-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403864.png)
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)
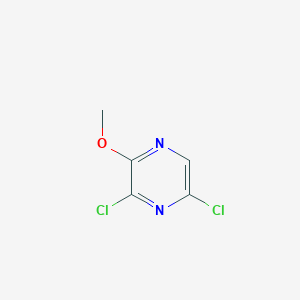
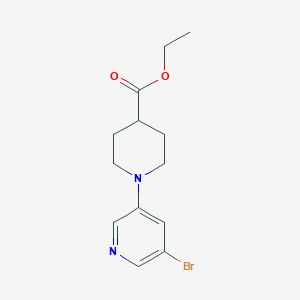
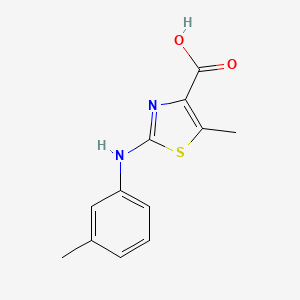
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1403871.png)

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)
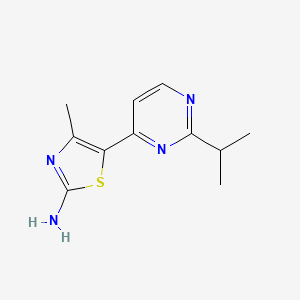
![[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1403882.png)
